molecular formula C20H17FN4O B7716029 4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No.: B7716029
M. Wt: 348.4 g/mol
InChI Key: FYMJWNWOKTUVJK-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a pyrazoloquinoline derivative . It acts as a sensor for fluorescence detection of small inorganic cations (lithium, sodium, barium, magnesium, calcium, and zinc) in highly polar solvents such as acetonitrile . It has favorable calculated parameters, is Lipinski rule-of-5 compliant, possesses good physicochemical properties, and displays LogD values from 2.0 to 2.7 and a high lipophilic ligand efficacy (LLE) .


Synthesis Analysis

The synthesis of this compound involves several steps . The process includes reactions with Pd (dppf)Cl 2, Cs 2 CO 3, dioxane–water, and other reagents under specific conditions .


Molecular Structure Analysis

The structure of this compound was confirmed by 1 H and 13 C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it participates in a sequential opening/closing cascade reaction . It also exhibits emission properties, both in solutions and even in a solid state .


Physical and Chemical Properties Analysis

The compound has been shown to have good physicochemical properties . Its IR spectrum, 1 H NMR spectrum, and 13 C NMR spectrum have been reported .

Mechanism of Action

The mechanism which allows the application of this compound as a sensor is an electron transfer from the electron-donative part of the molecule (amine) to the acceptor part (pyrazoloquinoline derivative), which is retarded upon complexation of the electro-donative part by inorganic cations .

Properties

IUPAC Name

4-fluoro-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c1-2-11-25-19-16(12-14-5-3-4-6-17(14)22-19)18(24-25)23-20(26)13-7-9-15(21)10-8-13/h3-10,12H,2,11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMJWNWOKTUVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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